molecular formula C21H20ClN3O2 B11410563 N-(4-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(4-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11410563
M. Wt: 381.9 g/mol
InChI Key: UVUKYASQQLORPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLOROPHENYL)METHYL]-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with anthranilic acid derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the azepinoquinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular processes . For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C21H20ClN3O2/c22-16-8-5-14(6-9-16)13-23-20(26)15-7-10-17-18(12-15)24-19-4-2-1-3-11-25(19)21(17)27/h5-10,12H,1-4,11,13H2,(H,23,26)

InChI Key

UVUKYASQQLORPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)Cl)C(=O)N2CC1

Origin of Product

United States

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